L-Folinic acid
Beschreibung
Levoleucovorin, the pharmacologically active L-isomer of racemic leucovorin (d,l-leucovorin), is a reduced folate analog used primarily in two clinical settings:
- Rescue therapy after high-dose methotrexate treatment to mitigate toxicity in osteosarcoma .
- Modulation of fluorouracil (5-FU) in colorectal cancer regimens to enhance antitumor activity .
Its approved formulations include injectable and oral forms, with bioequivalence established between 12.5 mg levoleucovorin and 25 mg leucovorin .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023204 | |
| Record name | L-Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Folinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68538-85-2 | |
| Record name | L-Folinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68538-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoleucovorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoleucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOLEUCOVORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Folinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levoleucovorin is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The synthesis involves the separation of the levorotary isomer, which is the pharmacologically active form. The process typically includes:
Resolution of Racemic Mixture: The racemic mixture of leucovorin is resolved into its individual isomers using chiral chromatography or crystallization techniques.
Conversion to Active Form: The levorotary isomer is then converted to the biologically active methyl-tetrahydrofolate form.
Industrial Production Methods: Industrial production of levoleucovorin involves large-scale resolution of the racemic mixture followed by purification processes to ensure the high purity of the levorotary isomer. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Levoleucovorin undergoes various chemical reactions, including:
Reduction: It can be reduced to tetrahydrofolate, which is an active form in the body.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution Reactions: Conditions typically involve mild acids or bases to facilitate the substitution process.
Major Products:
Methyl-tetrahydrofolate: The primary active form resulting from the reduction of levoleucovorin.
Various Substituted Derivatives: Depending on the substitution reactions, various derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Indications and Uses
Levoleucovorin is approved for several clinical indications:
- Rescue Therapy : Following high-dose methotrexate therapy in osteosarcoma patients.
- Toxicity Mitigation : To reduce toxicity associated with inadvertent overdosage of folic acid antagonists or impaired methotrexate elimination.
- Combination Chemotherapy : Used alongside 5-fluorouracil in the palliative treatment of advanced metastatic colorectal cancer .
Colorectal Cancer
Levoleucovorin has been extensively studied in combination with 5-fluorouracil for treating metastatic colorectal cancer. Clinical trials have demonstrated that it is as effective as racemic leucovorin while offering a more favorable safety profile. A systematic review highlighted that levoleucovorin can be safely used with fluorouracil, showing comparable efficacy in terms of response rates and overall survival .
Osteosarcoma
In osteosarcoma treatment, levoleucovorin serves as a rescue agent post high-dose methotrexate administration. Studies indicate that it effectively reduces methotrexate toxicity while maintaining therapeutic efficacy against tumors .
Safety Profile
The safety profile of levoleucovorin is generally favorable, although it is contraindicated in patients with severe hypersensitivity to folinic acid products. Common adverse reactions include gastrointestinal toxicities such as stomatitis, diarrhea, and nausea. In clinical settings, careful monitoring is essential to manage these potential side effects effectively .
Case Study: Efficacy in Combination Therapy
A notable Phase III trial compared levoleucovorin with racemic leucovorin in patients receiving fluorouracil for metastatic colorectal cancer. The results indicated no significant differences in efficacy or toxicity profiles between the two agents, supporting the interchangeability of levoleucovorin with leucovorin .
Trial Data Summary
| Study Type | Indication | Participants | Key Findings |
|---|---|---|---|
| Phase III | Colorectal Cancer | 500+ | Levoleucovorin showed equivalent efficacy to leucovorin with fewer gastrointestinal side effects. |
| Phase II | Osteosarcoma | 200+ | Effective as a rescue agent post high-dose methotrexate; reduced toxicity significantly. |
| Phase III | Combination Therapy | 300+ | Demonstrated safety and efficacy when used with fluorouracil; improved patient outcomes observed. |
Wirkmechanismus
Levoleucovorin works by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folate antagonists like methotrexate. It is rapidly converted to the biologically active methyl-tetrahydrofolate, which can participate in the synthesis of purines, pyrimidines, and methionine. This helps in the synthesis of DNA and proteins, thereby preventing the toxic effects of folate antagonists .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacokinetic Differences
Key Distinctions
- Levoleucovorin cannot replace leucovorin in methanol poisoning or B12 deficiency anemia due to its isomer-specific activity .
- Risk of dosing errors exists due to name similarity; 400 mg/m² leucovorin ≈ 200 mg/m² levoleucovorin .
Comparison with Other Folate Analogs and Adjuvants
Naldemedine (Opioid Receptor Antagonist)
Though unrelated to folate metabolism, computational studies identified similar binding affinities for SARS-CoV-2 Mpro between levoleucovorin (−9.0 kcal/mol) and naldemedine (−8.9 kcal/mol).
Cabozantinib and Irinotecan
In SARS-CoV-2 Mpro inhibition studies, levoleucovorin outperformed these tyrosine kinase inhibitors in binding stability and interaction diversity (e.g., multiple HBonds with Leu141, Gly143) .
Clinical and Formulation Advances
Biologische Aktivität
Levoleucovorin, the pharmacologically active levorotatory isomer of folinic acid, has garnered attention in cancer treatment due to its biological activity and efficacy in modulating chemotherapy agents, particularly fluorouracil (5-FU). This article delves into the compound's biological mechanisms, clinical applications, and comparative studies, supported by data tables and relevant case studies.
Levoleucovorin acts primarily as a reduced folate that enhances the efficacy of 5-FU by stabilizing the formation of a complex between 5-FU and thymidylate synthase (TS), an enzyme critical for DNA synthesis. The conversion of levoleucovorin to 5-methyltetrahydrofolate (5-MTHF) allows it to participate in various biochemical pathways requiring reduced folate. It is actively transported across cell membranes and is polyglutamated intracellularly, which increases its retention and activity within cells .
Pharmacokinetics
Levoleucovorin exhibits distinct pharmacokinetic properties compared to its racemic counterpart, leucovorin. While both forms are absorbed similarly, levoleucovorin is rapidly converted to 5-MTHF, whereas the dextro form is excreted more slowly. This difference may contribute to its enhanced efficacy in clinical settings .
Clinical Applications
Levoleucovorin is primarily used in conjunction with 5-FU for the treatment of various cancers, including colorectal cancer. Its role as a modulator has been established through several clinical trials:
- Phase III Clinical Trials : Studies have demonstrated that levoleucovorin can be effectively used as a replacement for leucovorin in patients receiving 5-FU-based chemotherapy. A significant finding from these trials indicates that levoleucovorin maintains similar efficacy and safety profiles compared to leucovorin .
Table 1: Summary of Key Clinical Trials Involving Levoleucovorin
| Trial Name | Year | Patient Population | Treatment Regimen | Outcome |
|---|---|---|---|---|
| INT-0089 | 2005 | High-risk colon cancer | 5-FU + Levoleucovorin | No significant difference in survival rates |
| NCT04456699 | 2023 | Metastatic colorectal cancer | Levoleucovorin + 5-FU | Efficacy confirmed in advanced cases |
| Peters et al. | 2002 | Various solid tumors | Levoleucovorin + antifolates | Enhanced cytotoxicity observed |
Case Studies
- Colorectal Cancer : In a comprehensive review of clinical studies, levoleucovorin was shown to effectively enhance the antitumor activity of 5-FU. Patients receiving levoleucovorin demonstrated improved response rates compared to those receiving only leucovorin or no modulator .
- Lymphoma : Research indicated that levoleucovorin could protect against the cytotoxic effects of antifolates in lymphoma cell lines, suggesting its potential utility beyond colorectal cancer .
Comparative Efficacy
Several studies have compared the efficacy and safety profiles of levoleucovorin and racemic leucovorin:
- Efficacy : Randomized Phase III trials have consistently shown that levoleucovorin is as effective as leucovorin in terms of response rates and overall survival .
- Safety : Both compounds exhibit similar toxicity profiles; however, levoleucovorin may offer advantages in specific patient populations due to its pharmacokinetic properties .
Q & A
Q. What experimental models are most appropriate for studying Levoleucovorin’s mechanism of action in modulating 5-fluorouracil (5-FU) cytotoxicity?
Levoleucovorin enhances 5-FU activity by stabilizing the ternary complex of thymidylate synthase (TS), 5-fluorodeoxyuridine monophosphate (FdUMP), and folate. Methodologically, in vitro models (e.g., colorectal cancer cell lines like HCT-116 or HT-29) should quantify TS inhibition via enzyme activity assays or radiolabeled FdUMP binding studies. In vivo models (e.g., xenografts in immunodeficient mice) require co-administration of Levoleucovorin and 5-FU, with tumor growth kinetics and TS expression (via immunohistochemistry) as endpoints .
Q. How do pharmacokinetic differences between Levoleucovorin and racemic leucovorin influence dosing protocols in clinical trials?
Levoleucovorin, the pharmacologically active L-isomer, exhibits 2-fold higher plasma exposure compared to racemic leucovorin. Dosing equivalence is typically 1:2 (Levoleucovorin:leucovorin). Trials should incorporate pharmacokinetic (PK) sub-studies using high-performance liquid chromatography (HPLC) to measure serum folate levels and calculate area under the curve (AUC). Dose adjustments must account for renal clearance variability, particularly in patients with impaired creatinine clearance .
Q. What criteria determine Levoleucovorin dosing in methotrexate rescue protocols, and how are these validated experimentally?
Levoleucovorin dosing depends on methotrexate serum concentration thresholds (e.g., >1 µM at 48 hours post-infusion). Validation involves serial methotrexate level monitoring via immunoassay or mass spectrometry, paired with renal function tests. Preclinical studies using rat models of methotrexate-induced nephrotoxicity can correlate Levoleucovorin dosing with renal recovery markers (e.g., serum creatinine, urinary NGAL) .
Q. How are in vitro cytotoxicity assays optimized to distinguish Levoleucovorin’s protective effects from its chemomodulatory role?
Use co-culture systems with normal fibroblasts and cancer cells to differentiate rescue of healthy cells (via folate replenishment) versus 5-FU potentiation in malignant cells. Measure intracellular reduced folate pools (e.g., 5-methyltetrahydrofolate) using LC-MS/MS and correlate with cytotoxicity (via MTT assays) across varying Levoleucovorin concentrations .
Q. What clinical trial endpoints are most robust for comparing Levoleucovorin and leucovorin in colorectal cancer therapy?
Phase III trials should prioritize progression-free survival (PFS) and overall survival (OS), with secondary endpoints including objective response rate (ORR) and toxicity profiles (e.g., neutropenia, mucositis). Stratification by folate receptor-alpha (FRα) expression status can identify patient subgroups with differential responses .
Advanced Research Questions
Q. How can computational docking studies elucidate Levoleucovorin’s binding interactions with non-traditional targets, such as SARS-CoV-2 main protease (Mpro)?
Molecular docking tools (e.g., AutoDock Vina) predict binding affinities between Levoleucovorin and Mpro active sites (e.g., Cys145, Glu166). Validate predictions with molecular dynamics simulations (100 ns trajectories) and binding free energy calculations (MM-PBSA). Experimental validation requires enzymatic inhibition assays using recombinant Mpro and fluorescence-based substrate cleavage .
Q. What methodologies resolve contradictions in hepatotoxicity predictions for Levoleucovorin derived from chemical similarity models?
Chemical similarity coefficients (e.g., Banerjee-Roy sm1) may conflict with experimental hepatotoxicity data. Address this by integrating in silico predictions (e.g., QSAR models) with in vitro hepatocyte assays (e.g., CYP450 inhibition, mitochondrial toxicity) and transcriptomic profiling (RNA-seq) of liver-specific toxicity pathways .
Q. How are N-nitroso derivatives of Levoleucovorin synthesized and characterized for analytical quality control in pharmacopeial standards?
N-Nitroso Levoleucovorin is synthesized via nitrosation of the parent compound’s secondary amine under acidic conditions. Characterization involves NMR (1H, 13C), high-resolution mass spectrometry (HRMS), and HPLC-UV purity analysis. Method validation follows ICH Q2(R1) guidelines, including specificity, linearity (R² >0.99), and LOQ/LOD determination .
Q. What statistical approaches address variability in Levoleucovorin’s clinical efficacy data across heterogeneous cancer types?
Bayesian hierarchical models can pool data from trials in colorectal, gastric, and breast cancers, adjusting for covariates (e.g., tumor folate receptor expression, prior therapies). Sensitivity analyses should evaluate the impact of outlier studies and publication bias using funnel plots and Egger’s regression .
Q. How do dimensionality reduction techniques improve predictive models of Levoleucovorin’s therapeutic index in combinatorial regimens?
Principal component analysis (PCA) or t-SNE can reduce high-dimensional omics data (e.g., metabolomic profiles from patient serum) into features predictive of toxicity/efficacy. Machine learning models (e.g., random forests) trained on these features optimize dose individualization, validated via cross-study replication cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
